3-Chloro-5-fluoro-4-hydroxybenzoic acid chemical properties
3-Chloro-5-fluoro-4-hydroxybenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid
Abstract
3-Chloro-5-fluoro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, and two distinct halogen atoms—creates a molecule with nuanced electronic properties, specific reactivity, and high potential as a versatile synthetic building block. This guide provides an in-depth analysis of its core chemical properties, electronic structure, reactivity, synthetic considerations, and safety protocols, tailored for researchers, scientists, and drug development professionals. We will explore the causal relationships between its structure and its chemical behavior, offering field-proven insights to support its application in complex synthetic endeavors.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the bedrock of its application. 3-Chloro-5-fluoro-4-hydroxybenzoic acid is a solid at room temperature, with its properties largely dictated by the interplay of its functional groups.
Molecular and Physical Properties
The key identifiers and physical constants for this compound are summarized below. These data are essential for accurate dosage in reactions, analytical characterization, and safety assessments.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-fluoro-4-hydroxybenzoic acid | PubChem[1] |
| CAS Number | 455-57-2 | PubChem[1] |
| Molecular Formula | C₇H₄ClFO₃ | PubChem[1] |
| Molecular Weight | 190.55 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)O)Cl)C(=O)O | PubChem[1] |
| InChIKey | ISRQCNONLNOPTB-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (form may vary by supplier) | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO. | N/A |
Structural Representation
The spatial arrangement of the functional groups on the benzene ring is critical to the molecule's properties.
Caption: 2D Structure of 3-Chloro-5-fluoro-4-hydroxybenzoic acid.
Spectroscopic Signature
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine atom. The acidic protons will be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display seven unique carbon signals. The carboxyl carbon will be the most downfield signal (>165 ppm). The carbons bonded to the electronegative F, Cl, and O atoms will also show characteristic downfield shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), another O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.
Electronic Structure and Chemical Reactivity
The chemical personality of 3-Chloro-5-fluoro-4-hydroxybenzoic acid is a direct consequence of the electronic interplay between its five functional groups attached to the aromatic core.
Analysis of Substituent Effects
The reactivity and acidity of the molecule are governed by the combined inductive and resonance effects of its substituents.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing via both induction and resonance, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta positions.
-
Halogens (-F, -Cl): Both fluorine and chlorine are strongly electron-withdrawing via the inductive effect (-I) due to their high electronegativity. They are weakly electron-donating through resonance (+M) by sharing lone pairs. Overall, they are deactivating groups.[5][6]
-
Hydroxyl (-OH): The hydroxyl group is strongly electron-donating via resonance (+M) and moderately electron-withdrawing via induction (-I). Its powerful resonance effect makes it an activating group.
The net effect is a complex electronic landscape. The powerful electron-withdrawing nature of the halogens and the carboxyl group significantly influences the molecule's acidity and the electron density of the aromatic ring.
Caption: Influence of electronic effects on chemical properties.
Acidity
Substituted benzoic acids are classic models for studying electronic effects on acidity.[7][8] For 3-Chloro-5-fluoro-4-hydroxybenzoic acid, the following factors increase its acidity compared to benzoic acid (pKa ≈ 4.2):
-
Inductive Stabilization: The highly electronegative fluorine and chlorine atoms withdraw electron density from the ring through the sigma bonds. This effect is transmitted to the carboxylate group, stabilizing the resulting conjugate base (anion) after deprotonation.[5][6]
-
Conjugate Base Stability: A more stable conjugate base corresponds to a stronger acid. By delocalizing the negative charge, the electron-withdrawing substituents make the deprotonation of the carboxylic acid more favorable.[5]
While the hydroxyl group is activating, its position meta to the carboxylic acid means its strong +M (donating) effect does not directly destabilize the carboxylate anion, allowing the -I effects of the halogens to dominate in influencing acidity.
Reactivity at Functional Groups
-
Carboxyl Group: This group undergoes typical reactions of carboxylic acids, such as esterification (with alcohols under acidic catalysis), conversion to acid chlorides (using thionyl chloride or oxalyl chloride), and amide formation.[9] These reactions are fundamental for using this molecule as a building block in drug synthesis.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is lower than the carboxylic acid, allowing for selective reactions.
-
Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (considering the net effect of the halogens). Any substitution would be directed by the complex interplay of all substituents, but reactions of this type are likely to be sluggish and require harsh conditions.
Synthesis Strategies
The practical application of this molecule relies on its efficient and scalable synthesis. While a specific documented synthesis for 3-Chloro-5-fluoro-4-hydroxybenzoic acid is not detailed in the provided results, a logical retrosynthetic analysis based on similar compounds suggests a multi-step pathway.[10][11] A plausible route could start from a more readily available substituted benzene.
Conceptual Synthetic Workflow
A potential synthesis could involve the strategic introduction of the functional groups onto a simpler aromatic precursor. The following workflow illustrates a conceptual pathway.
Caption: A conceptual workflow for the synthesis of the title compound.
Representative Experimental Protocol (Conceptual)
This protocol is illustrative, based on standard organic chemistry transformations for analogous compounds.[12][13]
-
Step 1: Halogenation of a Precursor. A suitable starting material, such as 3-fluoro-4-hydroxybenzoic acid, could be selectively chlorinated. The reaction would likely employ a chlorinating agent like N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF or Acetic Acid). The reaction progress would be monitored by TLC or LC-MS.
-
Step 2: Work-up and Purification. Upon completion, the reaction mixture would be quenched, typically with water, and the product extracted into an organic solvent like ethyl acetate. The organic layers would be combined, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
Step 3: Final Purification. The crude product would be purified, most commonly via recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the final, high-purity product. Characterization would then be performed using NMR, IR, and MS to confirm the structure and purity.
Applications in Research and Development
Halogenated benzoic acids are valuable intermediates in the synthesis of bioactive molecules.[14] The specific arrangement of functional groups in 3-Chloro-5-fluoro-4-hydroxybenzoic acid makes it a promising scaffold for:
-
Pharmaceutical Synthesis: It can serve as a key intermediate for creating more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro, hydroxyl, and carboxyl groups provide multiple points for synthetic modification.[13] Related compounds are used to synthesize antibacterial agents and other therapeutics.[10][12]
-
Agrochemical Development: The structural motifs present are found in various herbicides and fungicides.[14][15] The molecule can be used as a starting point for developing new crop protection agents.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for FBDD screening campaigns to identify starting points for novel drug targets.
Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
GHS Hazard Classification
| Hazard Code | Statement | Class | Signal Word |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Danger |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) | Danger |
| H318 | Causes serious eye damage | Serious Eye Damage/Irritation (Cat. 1) | Danger |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Danger |
| (Source: PubChem)[1] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16][18] If on skin, wash with plenty of soap and water.[16] If swallowed or inhaled, seek immediate medical attention.[1][16]
Conclusion
3-Chloro-5-fluoro-4-hydroxybenzoic acid is a synthetically valuable compound whose properties are defined by the precise electronic contributions of its halogen, hydroxyl, and carboxylic acid substituents. Its enhanced acidity and multiple reactive sites make it a versatile building block for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist looking to leverage its full potential in research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67496538, 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Available: [Link]
-
Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available: [Link]
-
Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available: [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available: [Link]
-
Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Available: [Link]
-
Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1696. Available: [Link]
-
ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available: [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available: [Link]
-
Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid. Available: [Link]
- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
-
ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Available: [Link]
Sources
- 1. 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
